molecular formula C20H21N3O3 B2605402 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide CAS No. 894017-88-0

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide

Cat. No.: B2605402
CAS No.: 894017-88-0
M. Wt: 351.406
InChI Key: QLCUFXMKRAVODQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide involves several steps. One common method includes the reaction of indoline-1-carboxylic acid with 3-methoxyphenylamine to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is unique due to its specific combination of functional groups, which confer high potency and selectivity for VEGFR inhibition. This makes it a promising candidate for further development in anti-cancer therapies .

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-26-17-7-4-6-16(12-17)23-13-15(11-19(23)24)21-20(25)22-10-9-14-5-2-3-8-18(14)22/h2-8,12,15H,9-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCUFXMKRAVODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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